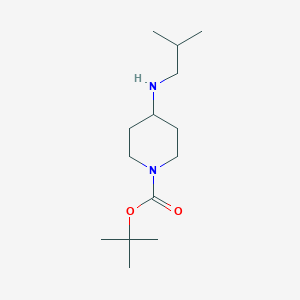
tert-Butyl 4-(isobutylamino)piperidine-1-carboxylate
概要
説明
Tert-Butyl 4-(isobutylamino)piperidine-1-carboxylate, also known as TBIPC, is a chemical compound used in scientific research. It is a piperidine derivative that has shown potential in various fields of study, including neuroscience and pharmacology. In
科学的研究の応用
X-ray Structural Analysis
X-ray studies of tert-butyl derivatives, including tert-butyl 4-(isobutylamino)piperidine-1-carboxylate, have revealed detailed molecular structures and orientations. These studies are crucial for understanding the chemical properties and potential applications of such compounds in scientific research (Didierjean et al., 2004).
Synthesis of Biologically Active Compounds
The synthesis of tert-butyl 4-(isobutylamino)piperidine-1-carboxylate derivatives has been explored as an intermediate in the production of various biologically active compounds. This includes its role in the synthesis of crizotinib, an important molecule in cancer treatment (Kong et al., 2016).
Key Intermediate in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of pharmaceuticals like Vandetanib. Its synthesis and optimization are crucial for the development of effective drug formulations (Wang et al., 2015).
Structural Analysis in Crystallography
The tert-butyl 4-(isobutylamino)piperidine-1-carboxylate and its derivatives have been extensively studied in crystallography. Understanding their crystal structure is vital for their application in drug design and material science (Richter et al., 2009).
Role in Anticancer Drug Synthesis
This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. Research into its synthesis and optimization contributes to the development of novel anticancer therapies (Zhang et al., 2018).
Development of Kinase Inhibitors
The tert-butyl 4-(isobutylamino)piperidine-1-carboxylate derivatives are used in the synthesis of p38 MAP kinase inhibitors, offering potential treatments for conditions like rheumatoid arthritis and psoriasis (Chung et al., 2006).
作用機序
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
Based on its structural similarity to other compounds used in protac development, it may interact with its targets to facilitate protein degradation .
Biochemical Pathways
In the context of protacs, the compound could potentially influence the ubiquitin-proteasome system, a crucial pathway for protein degradation .
Result of Action
If the compound functions similarly to other protac linkers, it could potentially lead to the degradation of specific target proteins .
特性
IUPAC Name |
tert-butyl 4-(2-methylpropylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)10-15-12-6-8-16(9-7-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHUDKQRZVVDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CCN(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161706 | |
| Record name | 1,1-Dimethylethyl 4-[(2-methylpropyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(isobutylamino)piperidine-1-carboxylate | |
CAS RN |
179556-97-9 | |
| Record name | 1,1-Dimethylethyl 4-[(2-methylpropyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179556-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(2-methylpropyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

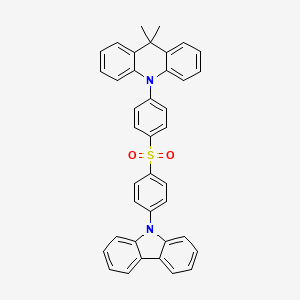
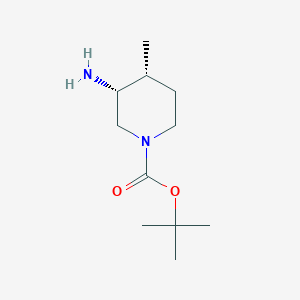

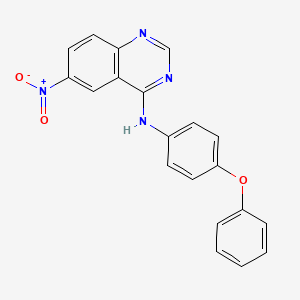
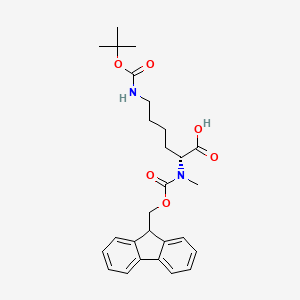
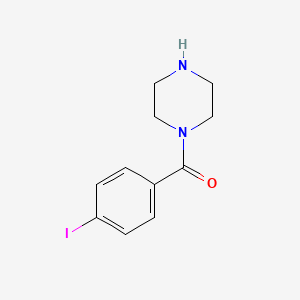

![ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3110342.png)
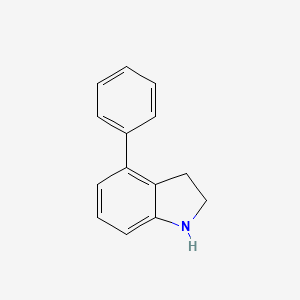




![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)